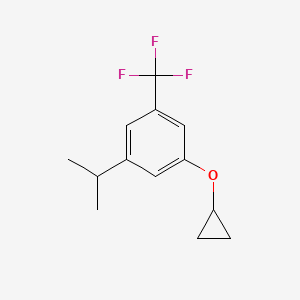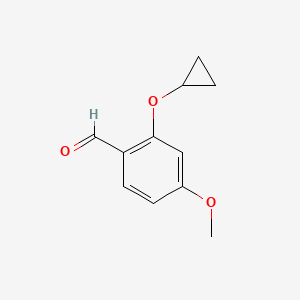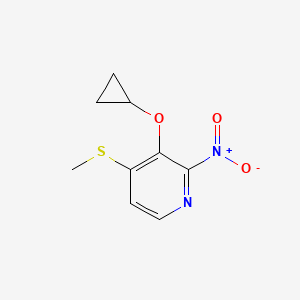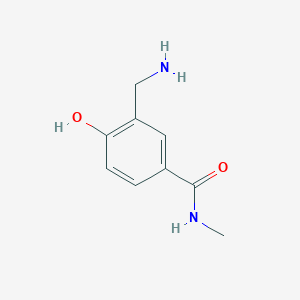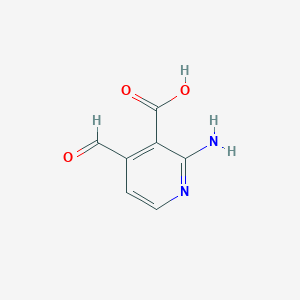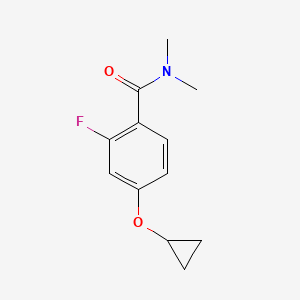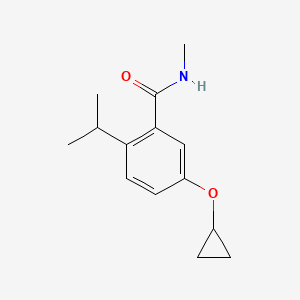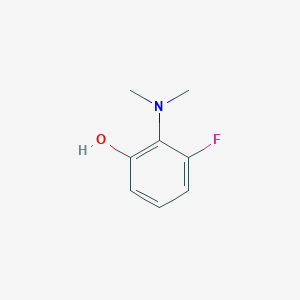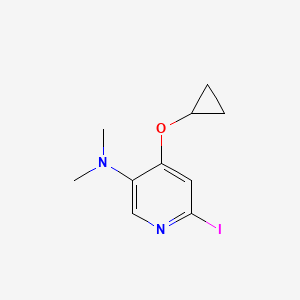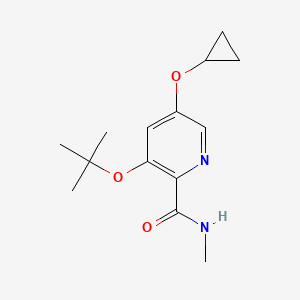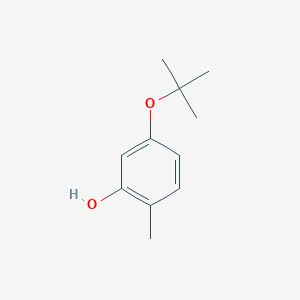
3-(Cyclopropylmethyl)-2-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-2-(methylthio)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a methylthio group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclopropylmethylation of phenol derivatives using cyclopropylmethyl halides in the presence of a base . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopropylmethyl)-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the phenol and methylthio groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-2-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethyl and methylthio groups may influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Phenol Derivatives: Compounds like 4-methylphenol and 2,6-dimethylphenol share structural similarities but differ in their substituent groups.
Cyclopropyl Compounds: Cyclopropylmethyl benzene and cyclopropylmethyl alcohol are structurally related but lack the phenol and methylthio groups.
Uniqueness: 3-(Cyclopropylmethyl)-2-(methylthio)phenol is unique due to the combination of its cyclopropylmethyl and methylthio groups on a phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1243459-36-0 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H14OS/c1-13-11-9(7-8-5-6-8)3-2-4-10(11)12/h2-4,8,12H,5-7H2,1H3 |
InChI-Schlüssel |
UUZWBZZYNXDQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=C1O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


